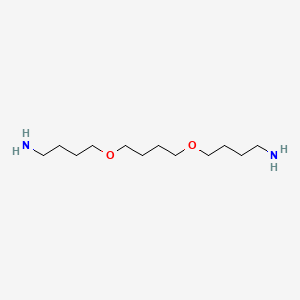
1,14-Diamino-5,10-dioxatetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,14-Diamino-5,10-dioxatetradecane is an organic compound characterized by the presence of two amino groups and two ether linkages within a fourteen-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-diamino-5,10-dioxatetradecane typically involves the reaction of a suitable diol with an amine under controlled conditions. One common method is the reaction of 1,14-dihydroxy-5,10-dioxatetradecane with ammonia or a primary amine in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired diamine product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification steps, such as distillation or crystallization, are implemented to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,14-Diamino-5,10-dioxatetradecane can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
1,14-Diamino-5,10-dioxatetradecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the study of enzyme-substrate interactions and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,14-diamino-5,10-dioxatetradecane involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. Additionally, the ether linkages may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,5-Diamino-1H-tetrazole: Known for its high nitrogen content and energetic properties.
3,5-Diamino-1,2,4-thiadiazole: Used in the synthesis of heterocyclic compounds with potential pharmaceutical applications.
1,3-Diamino-2,4,5,6-tetrabromobenzene: Exhibits unique optical and mechanical properties.
Uniqueness
1,14-Diamino-5,10-dioxatetradecane is unique due to its long carbon chain with both amino and ether functionalities. This combination of features makes it versatile for various applications, particularly in the synthesis of complex molecules and materials with specific properties.
Properties
CAS No. |
129316-97-8 |
|---|---|
Molecular Formula |
C12H28N2O2 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
4-[4-(4-aminobutoxy)butoxy]butan-1-amine |
InChI |
InChI=1S/C12H28N2O2/c13-7-1-3-9-15-11-5-6-12-16-10-4-2-8-14/h1-14H2 |
InChI Key |
ZJGRZPCOLBDFIZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOCCCCOCCCCN)CN |
Related CAS |
27417-83-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2Z)-2-[(2E)-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzoselenazol-3-ium-2-yl]methylidene]butylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propane-1-sulfonic acid](/img/structure/B13747978.png)

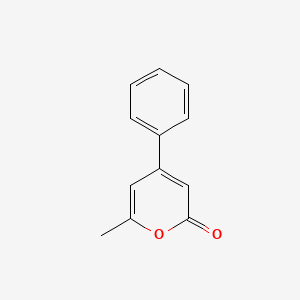
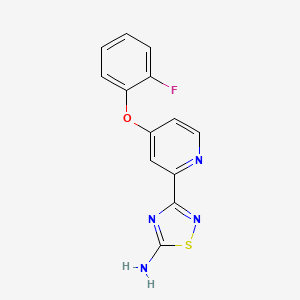
![[(3S,3aS,6S,6aS)-6-[(Z)-octadec-9-enoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13748010.png)
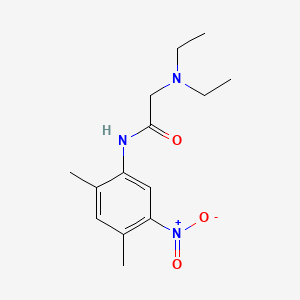
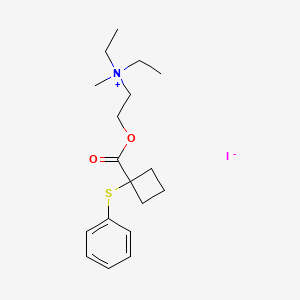
![Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate](/img/structure/B13748021.png)
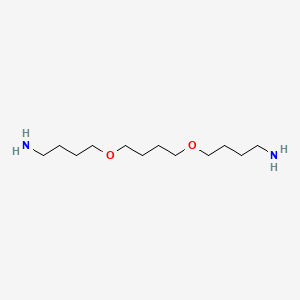
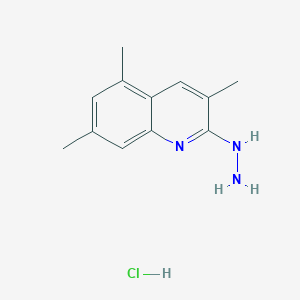
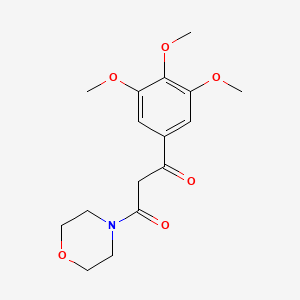
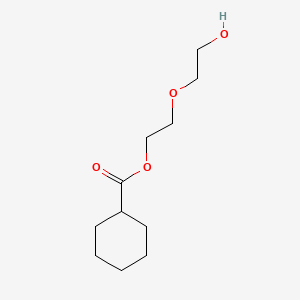

![4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde](/img/structure/B13748073.png)
